2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid
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Overview
Description
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It contains a six-membered cyclohexane ring substituted with hydroxyl and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3,4-dimethylcyclohexanone with a suitable reagent to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
- 2-(1-Hydroxy-4-methylcyclohexyl)acetic acid
Uniqueness
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-hydroxy-3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-4-10(13,5-8(7)2)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
DNSCMHZLAYGQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CC(=O)O)O |
Origin of Product |
United States |
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